5-(N-ethoxycarbonylanilino)pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-ethoxycarbonylanilino)pentyl acetate is a chemical compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.358 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(N-ethoxycarbonylanilino)pentyl acetate involves several steps. One common method includes the reaction of carbanilic acid with 5-hydroxypentyl acetate in the presence of an ethyl ester . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-(N-ethoxycarbonylanilino)pentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(N-ethoxycarbonylanilino)pentyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(N-ethoxycarbonylanilino)pentyl acetate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-(N-ethoxycarbonylanilino)pentyl acetate can be compared with other similar compounds, such as:
- 5-(N-methoxycarbonylanilino)pentyl acetate
- 5-(N-propoxycarbonylanilino)pentyl acetate
- 5-(N-butoxycarbonylanilino)pentyl acetate
These compounds share similar structures but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds.
Eigenschaften
CAS-Nummer |
13659-03-5 |
---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
5-(N-ethoxycarbonylanilino)pentyl acetate |
InChI |
InChI=1S/C16H23NO4/c1-3-20-16(19)17(15-10-6-4-7-11-15)12-8-5-9-13-21-14(2)18/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3 |
InChI-Schlüssel |
JMXHUOKPOHIKLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CCCCCOC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.